molecular formula C14H15NO2 B183438 3-(2-Phenoxyethoxy)aniline CAS No. 79808-16-5

3-(2-Phenoxyethoxy)aniline

Cat. No. B183438
CAS RN: 79808-16-5
M. Wt: 229.27 g/mol
InChI Key: CNHROMZTZVDFGK-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)aniline is an organic compound with the linear formula C14H15NO2 . It has a molecular weight of 229.281 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenoxyethoxy)aniline consists of a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 ethers (aromatic) .

Scientific Research Applications

Remediation of Wastewater

3-(2-Phenoxyethoxy)aniline, as a derivative of aniline, has been recognized in the context of wastewater remediation. Aniline and its derivatives are intermediate chemicals extensively used in pharmaceutical and dye industries, and their presence in wastewater is a concern due to potential public health and environmental impacts. Remedial technologies for their elimination from waste streams have been a focus of research. Advanced Oxidation Processes (AOPs) have been identified as cost-effective and efficient technologies for the removal of aniline and its derivatives from wastewater, ensuring public health and aquatic species safety (Chaturvedi & Katoch, 2020).

Environmental and Health Impact Studies

Studies have also delved into the environmental and health impacts of aniline derivatives. Research has been aimed at understanding the genotoxic potential of aniline and its metabolites, including 3-(2-Phenoxyethoxy)aniline. The findings suggest that while there is evidence of clastogenic activity in vitro and in vivo, it occurs at dose levels close to lethality, primarily due to hematotoxic effects. The research indicates that the carcinogenic effects in the spleen of rats exposed to high doses of aniline and its major metabolites do not develop on a primary genotoxic basis, but rather as an end stage of chronic high-dose damage of the blood leading to chronic oxidative stress (Bomhard & Herbold, 2005).

Chemical Fixation of CO2

In the field of organic synthesis, the use of carbon dioxide (CO2) as a C1 feedstock has garnered interest, with aniline derivatives playing a crucial role. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents an attractive and straightforward protocol, offering a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. This methodology has been explored for the preparation of benzene-fused azole compounds, highlighting the significance of aniline derivatives in contributing to sustainable and novel synthesis methods (Vessally et al., 2017).

properties

IUPAC Name

3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHROMZTZVDFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400543
Record name 3-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethoxy)aniline

CAS RN

79808-16-5
Record name 3-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-PHENOXYETHOXY)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Maignan, CL Lichorowic, J Giarrusso… - Journal of medicinal …, 2016 - ACS Publications
Though malaria mortality rates are down 48% globally since 2000, reported occurrences of resistance against current therapeutics threaten to reverse that progress. Recently, …
Number of citations: 26 pubs.acs.org
C Lichorowic - 2016 - search.proquest.com
Malaria continues to be a global health problem, affecting hundreds of millions and killing hundreds of thousands every year. In order to heed the call for new treatments for malaria, the …
Number of citations: 2 search.proquest.com
A Foroutan, M Corazzari, AA Grolla, G Colombo… - European Journal of …, 2023 - Elsevier
Despite novel biological targets emerging at an impressive rate for anticancer therapy, antitubulin drugs remain the backbone of numerous oncological protocols and their efficacy has …
Number of citations: 1 www.sciencedirect.com
JR Maignan - 2015 - digitalcommons.usf.edu
Although Malaria rates are on the decline due to the efforts of the World Health Organization and other organizations dedicated to the eradication of this disease, a relaxed attitude …
Number of citations: 3 digitalcommons.usf.edu

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